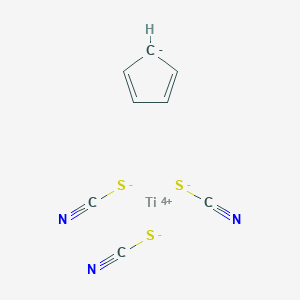
pi-Cyclopentadienyltri(thiocyanato)titanium(IV)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
pi-Cyclopentadienyltri(thiocyanato)titanium(IV) is an organotitanium compound with the chemical formula C8H5N3S3Ti This compound is known for its unique structure, which includes a cyclopentadienyl ring and three thiocyanato ligands coordinated to a titanium(IV) center
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pi-Cyclopentadienyltri(thiocyanato)titanium(IV) typically involves the reaction of cyclopentadienyl titanium(IV) chloride with thiocyanate salts. One common method is to react cyclopentadienyl titanium(IV) chloride with potassium thiocyanate in an appropriate solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The product is then purified through recrystallization or other suitable purification techniques .
Industrial Production Methods
While specific industrial production methods for pi-Cyclopentadienyltri(thiocyanato)titanium(IV) are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production would also require stringent quality control measures to ensure the consistency and safety of the compound.
Análisis De Reacciones Químicas
Types of Reactions
pi-Cyclopentadienyltri(thiocyanato)titanium(IV) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of titanium.
Reduction: It can be reduced to lower oxidation states, often involving the cleavage of thiocyanato ligands.
Substitution: The thiocyanato ligands can be substituted with other ligands, such as halides or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents such as lithium aluminum hydride for reduction reactions, and halide salts for substitution reactions. The reactions are typically carried out in solvents like THF or dichloromethane under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield titanium oxides, while substitution reactions can produce a variety of organotitanium compounds with different ligands .
Aplicaciones Científicas De Investigación
pi-Cyclopentadienyltri(thiocyanato)titanium(IV) has several scientific research applications, including:
Mecanismo De Acción
The mechanism by which pi-Cyclopentadienyltri(thiocyanato)titanium(IV) exerts its effects involves its ability to coordinate with various molecular targets. In biological systems, it can bind to phosphate groups on nucleotides, potentially interfering with DNA replication and transcription processes. This binding is facilitated by the titanium(IV) center, which has a high affinity for phosphate groups . Additionally, the compound can induce oxidative stress in cells, leading to apoptosis or programmed cell death .
Comparación Con Compuestos Similares
Similar Compounds
Bis(cyclopentadienyl)titanium(IV) dichloride: Another organotitanium compound with similar structural features but different ligands.
Titanocene dichloride: Known for its anticancer properties and similar coordination chemistry.
Titanium(IV) complexes with chiral diaminobis(phenolato) ligands: These compounds have been studied for their biological reactivity and potential medicinal applications.
Uniqueness
pi-Cyclopentadienyltri(thiocyanato)titanium(IV) is unique due to its combination of cyclopentadienyl and thiocyanato ligands, which confer distinct chemical properties and reactivity.
Propiedades
Número CAS |
33042-07-8 |
|---|---|
Fórmula molecular |
C8H5N3S3Ti |
Peso molecular |
287.2 g/mol |
Nombre IUPAC |
cyclopenta-1,3-diene;titanium(4+);trithiocyanate |
InChI |
InChI=1S/C5H5.3CHNS.Ti/c1-2-4-5-3-1;3*2-1-3;/h1-5H;3*3H;/q-1;;;;+4/p-3 |
Clave InChI |
BUELMYFKEUMONF-UHFFFAOYSA-K |
SMILES canónico |
[CH-]1C=CC=C1.C(#N)[S-].C(#N)[S-].C(#N)[S-].[Ti+4] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Phenol, 3-[(2-hydroxyethyl)methylamino]-](/img/structure/B14678985.png)




![4-Phenyl-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),4,7,11(15),12-hexaene;2,4,6-trinitrophenol](/img/structure/B14679009.png)
![1-(3-butyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)-4-methylpiperazine;methanesulfonic acid](/img/structure/B14679014.png)

